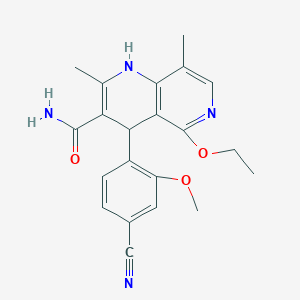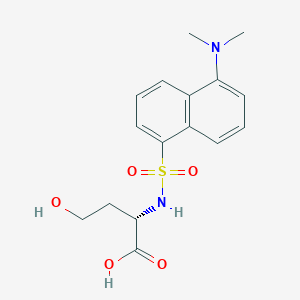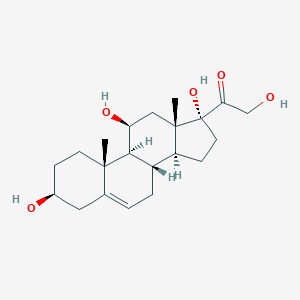
11beta,17alpha,21-Trihydroxypregnenolone
Vue d'ensemble
Description
11beta,17alpha,21-Trihydroxypregnenolone is a steroidal compound with the molecular formula C21H32O5. It is a metabolite of pregnenolone and plays a significant role in the biosynthesis of steroid hormones. This compound is characterized by the presence of hydroxyl groups at the 11β, 17α, and 21 positions on the pregnenolone backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17alpha,21-Trihydroxypregnenolone typically involves multiple steps starting from pregnenolone. The key steps include hydroxylation reactions at specific positions on the steroid backbone. These reactions are often catalyzed by enzymes such as cytochrome P450 .
Industrial Production Methods
Industrial production of this compound involves biotechnological methods where microbial or enzymatic systems are employed to introduce hydroxyl groups at the desired positions. This approach is favored due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
11beta,17alpha,21-Trihydroxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired substitution, often involving nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various hydroxylated steroids, ketones, and substituted derivatives, which are valuable intermediates in the synthesis of other steroidal compounds .
Applications De Recherche Scientifique
11beta,17alpha,21-Trihydroxypregnenolone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal molecules.
Biology: Studied for its role in steroid hormone biosynthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mécanisme D'action
The mechanism of action of 11beta,17alpha,21-Trihydroxypregnenolone involves its conversion to active steroid hormones through enzymatic pathways. Key enzymes such as cytochrome P450 catalyze the hydroxylation reactions, leading to the formation of biologically active steroids that interact with specific receptors and regulate various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregnenolone: The parent compound of 11beta,17alpha,21-Trihydroxypregnenolone.
11beta-Hydroxyprogesterone: Another hydroxylated steroid with similar functional groups.
17alpha-Hydroxyprogesterone: Shares the 17α-hydroxyl group but differs in other positions.
Uniqueness
This compound is unique due to the specific combination of hydroxyl groups at the 11β, 17α, and 21 positions, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
2-hydroxy-1-[(3S,8S,9S,10R,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3,13-16,18,22-24,26H,4-11H2,1-2H3/t13-,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVWTUQBYRPOB-HCMGWXKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


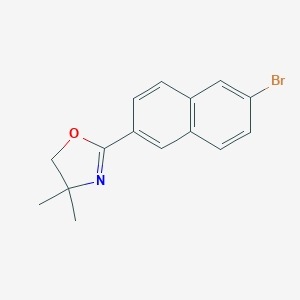
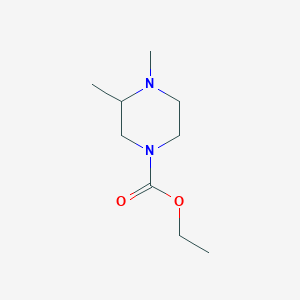
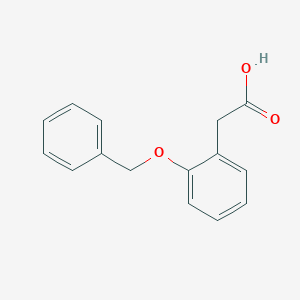
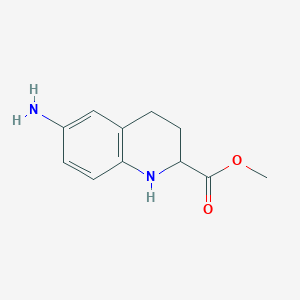
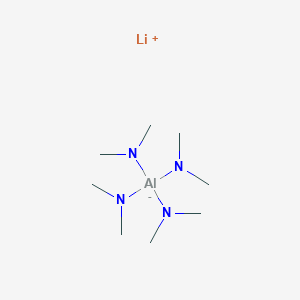
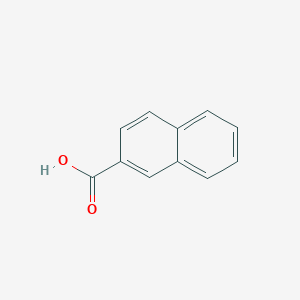
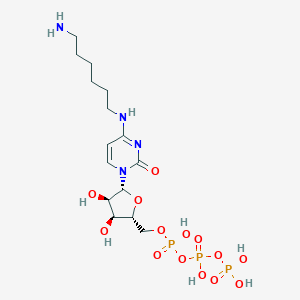
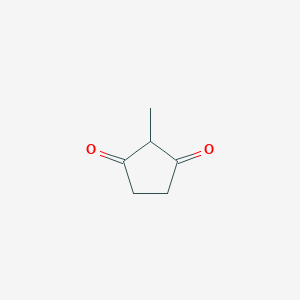
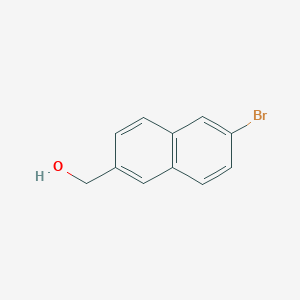


dimethyl-](/img/structure/B45161.png)
